

Phase 1 Clinical Trial Data: A Comparative Guide to KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

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This guide provides a comparative analysis of the Phase 1 clinical trial data for two prominent anticancer agents targeting the KRAS G12C mutation: Sotorasib (formerly AMG 510) and Adagrasib (MRTX849). The data presented is based on the initial findings from the CodeBreak 100 trial for Sotorasib and the KRYSTAL-1 trial for Adagrasib.

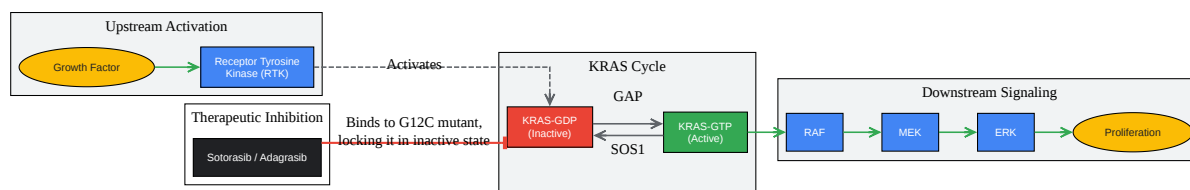
Executive Summary

Both Sotorasib and Adagrasib have demonstrated promising anti-tumor activity and manageable safety profiles in their respective Phase 1 clinical trials involving patients with advanced solid tumors harboring the KRAS G12C mutation. These agents represent a significant advancement in treating a patient population with historically limited therapeutic options. This guide will delve into the quantitative data, experimental protocols, and the underlying signaling pathway to provide a comprehensive comparison.

Mechanism of Action: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a key signaling protein that, when mutated, can drive tumor growth. The KRAS G12C mutation, in particular, has been a challenging target for drug development. Both Sotorasib and Adagrasib are small molecule inhibitors that selectively and irreversibly bind to the cysteine residue of the KRAS G12C

mutant protein.[1][2][3][4] This covalent binding locks the KRAS protein in an inactive state, thereby inhibiting downstream signaling pathways, such as the RAF-MEK-ERK pathway, which are crucial for cancer cell proliferation and survival.[1][2][5]



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Caption: Simplified KRAS Signaling Pathway and Inhibition by G12C Inhibitors.

Quantitative Data Comparison: Phase 1 Trial Results

The following tables summarize the key efficacy and safety data from the Phase 1 portions of the CodeBreak 100 (Sotorasib) and KRYSTAL-1 (Adagrasib) trials in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).

Table 1: Efficacy in KRAS G12C-Mutated NSCLC

Endpoint	Sotorasib (CodeBreak 100)	Adagrasib (KRYSTAL-1)
Objective Response Rate (ORR)	32.2% (in 59 patients)[1]	45% (in 51 patients)[6]
Disease Control Rate (DCR)	88.1% (in 59 patients)[1]	96% (in 51 patients)[6]
Median Progression-Free Survival (PFS)	6.3 months[7]	6.5 months[8]
Median Overall Survival (OS)	12.5 months (2-year analysis) [9]	12.6 months[8]

Table 2: Safety and Tolerability (Most Common Treatment-Related Adverse Events)

Adverse Event (Any Grade)	Sotorasib (CodeBreak 100)	Adagrasib (KRYSTAL-1)
Diarrhea	31%	63%
Nausea	29%	61%
Fatigue	23%	41%
Vomiting	Not Reported in Top 3	45%
Grade 3/4 Treatment-Related AEs	19%	45%

Note: Data is compiled from initial Phase 1 reports and may vary in subsequent, more extensive analyses. The patient populations and prior treatments may also differ between studies.

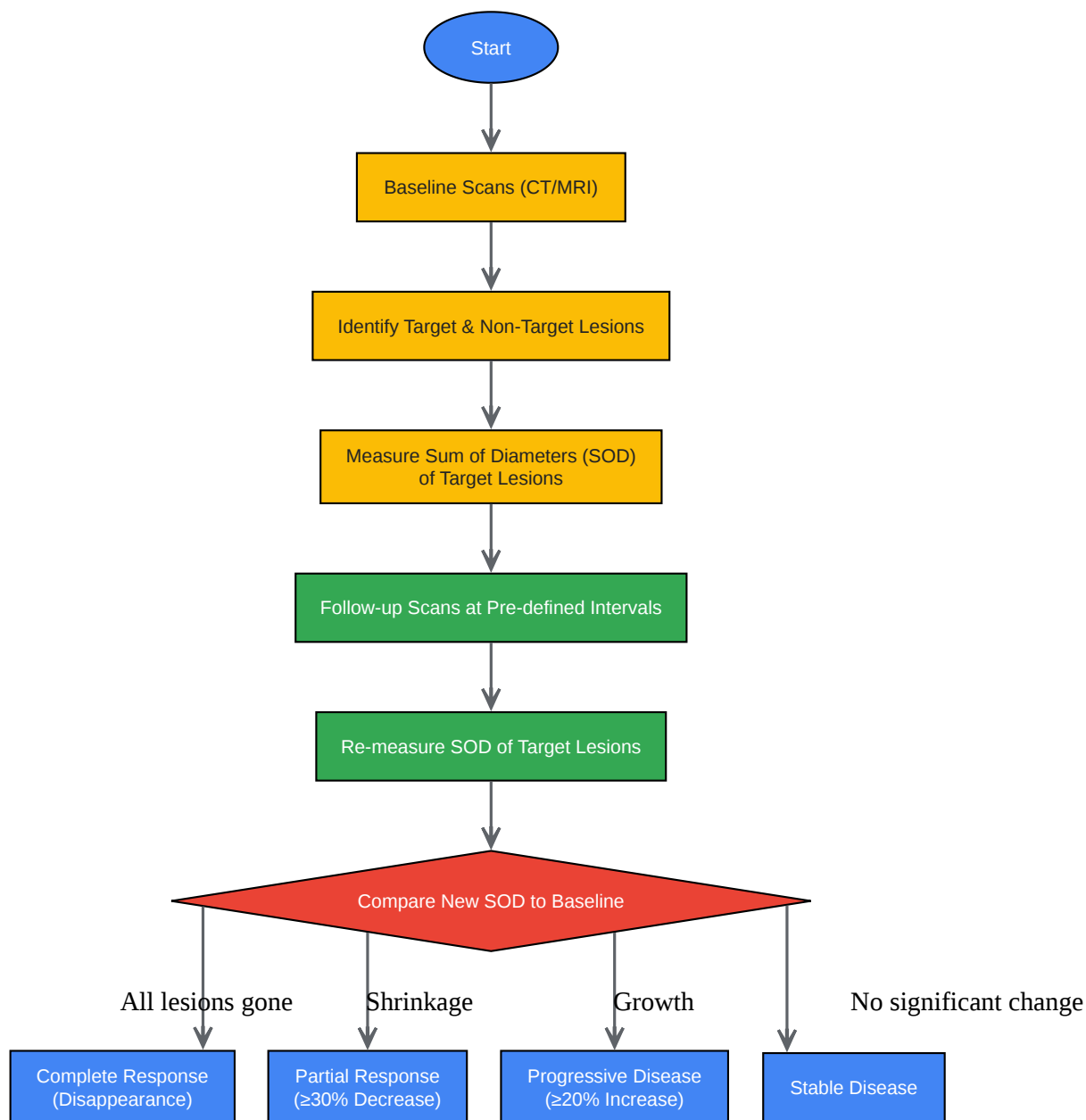
Experimental Protocols

The methodologies for assessing safety and efficacy in these trials followed standardized industry guidelines.

Efficacy Evaluation: RECIST 1.1

Tumor response was evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[10][11] This involved:

- Baseline Assessment: Identification and measurement of "target lesions" (measurable tumors) and "non-target lesions" (other cancerous areas) at the start of the trial.
- Follow-up Scans: Regular imaging scans (typically CT or MRI) to monitor changes in the size of target lesions.
- Response Categories:
 - Complete Response (CR): Disappearance of all target lesions.[10]
 - Partial Response (PR): At least a 30% decrease in the sum of the diameters of target lesions.[10]
 - Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target lesions.[10]
 - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.



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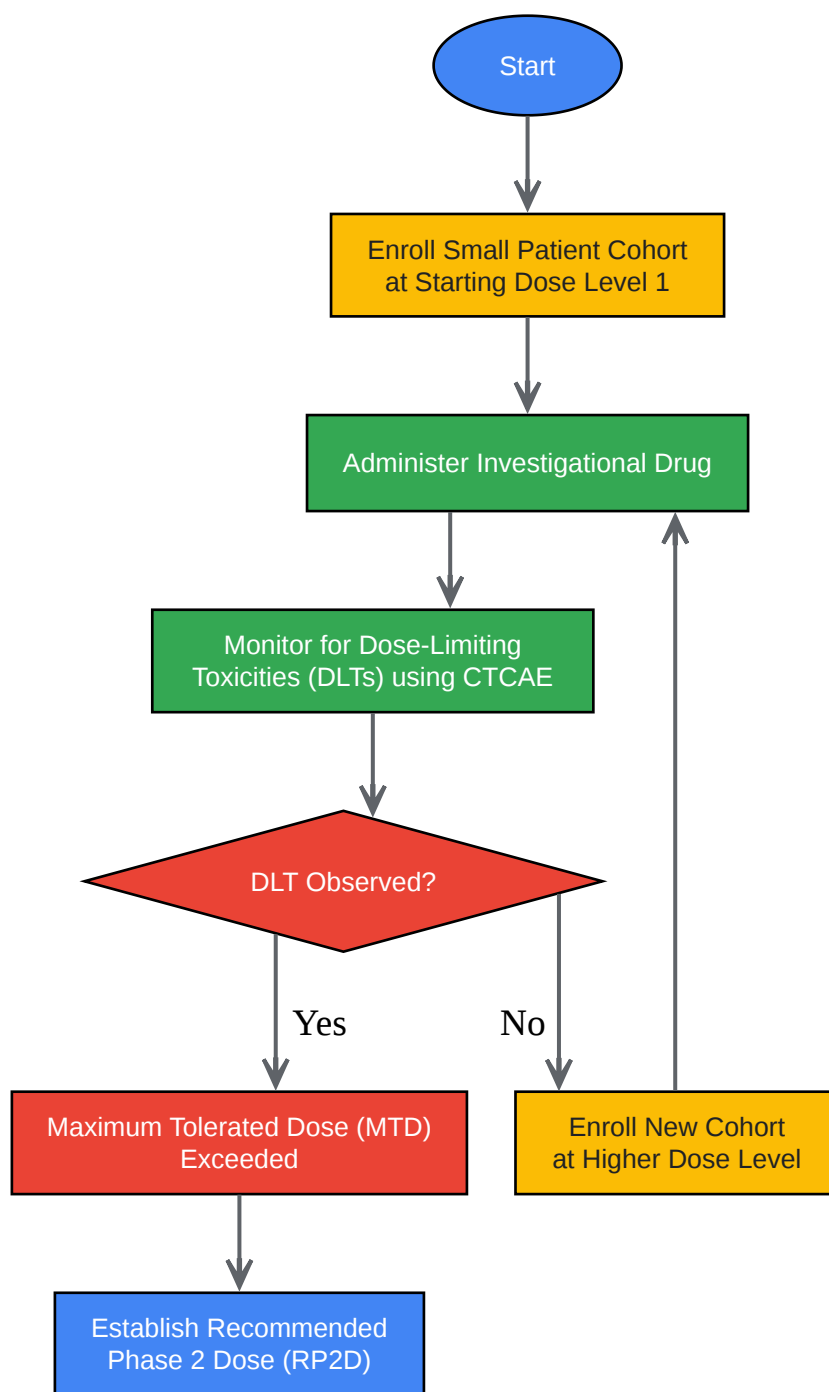
Caption: RECIST 1.1 Workflow for Tumor Response Assessment.

Safety and Tolerability Assessment: CTCAE

Adverse events (AEs) were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).^{[12][13]} This system provides a standardized scale for reporting the severity of AEs:

- Grade 1: Mild; asymptomatic or mild symptoms.
- Grade 2: Moderate; minimal, local, or noninvasive intervention indicated.
- Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization indicated.
- Grade 4: Life-threatening consequences; urgent intervention indicated.
- Grade 5: Death related to AE.

The primary objective of a Phase 1 trial is to determine the safety and recommended Phase 2 dose of a new drug. This is achieved through a dose-escalation scheme where small groups of patients receive increasing doses of the drug until dose-limiting toxicities (DLTs) are observed.



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Caption: General Workflow for Dose Escalation in Phase 1 Oncology Trials.

Conclusion

The Phase 1 data for both Sotorasib and Adagrasib have established them as important therapeutic options for patients with KRAS G12C-mutated cancers. While both drugs show

significant efficacy, there are nuances in their reported response rates and safety profiles that warrant further investigation in larger, randomized Phase 2 and 3 trials. This guide provides a foundational comparison to aid researchers and clinicians in understanding the initial clinical landscape of these novel targeted therapies.

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- To cite this document: BenchChem. [Phase 1 Clinical Trial Data: A Comparative Guide to KRAS G12C Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395064#anticancer-agent-64-clinical-trial-phase-1-data]

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